molecular formula C42H74NaO10P B1504116 Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate CAS No. 322729-38-4

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate

Cat. No.: B1504116
CAS No.: 322729-38-4
M. Wt: 793 g/mol
InChI Key: ZIOOVFPFWVCCEB-WDFQPZSRSA-M
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Description

18:2 PG or 1,2-dilinoleoyl-sn-glycero-3-phospho-(1′ -rac-glycerol) is a sodium salt of glycerophospholipid, with substitution of two chains of linolenic acid at the sn-1 and sn-2 positions and phospho-(1′ -rac-glycerol) at the sn-3 position of the glycerol backbone.
18:2 PG or 1,2-dilinoleoyl-sn-glycero-3-phospho-(1′ -rac-glycerol) is a sodium salt of glycerophospholipid, with substitution of two chains of linolenic acid at the sn-1 and sn-2 positions and phospho-(1′ -rac-glycerol) at the sn-3 position of the glycerol backbone. It is a poly-unsaturated lipid molecule.

Biological Activity

Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate is a phospholipid compound that has garnered attention for its biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, effects on cellular processes, and potential therapeutic uses.

  • Molecular Formula : C40H74NaO8P
  • Molecular Weight : 737.0 g/mol
  • CAS Number : 151379-99-6

This compound functions primarily as a surfactant and emulsifier in biological systems. Its amphiphilic nature allows it to interact with lipid membranes, influencing membrane fluidity and permeability. The compound has been shown to facilitate the transport of hydrophilic drugs across lipid membranes by forming liposomes or micelles.

Liposomal Formulations

Research indicates that this compound can be incorporated into liposomal formulations to enhance drug delivery systems. For instance, studies have demonstrated that liposomes containing this phospholipid can improve the bioavailability of therapeutic agents by protecting them from degradation and enhancing their absorption in target tissues .

Biological Activities

  • Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, suggesting potential applications in treating inflammatory diseases .
  • Cell Membrane Stabilization : Its ability to integrate into cell membranes may stabilize these structures under stress conditions, such as high temperatures or oxidative environments. This stabilization can enhance cell survival and function.

Study on Drug Delivery Systems

A study published in a peer-reviewed journal explored the use of this compound in developing liposomal formulations for anticancer drugs. The results indicated that liposomes containing this phospholipid significantly improved the pharmacokinetics of the drug compared to conventional formulations .

Study Objective Findings
Liposomal Formulation StudyEvaluate drug delivery efficiencyEnhanced bioavailability and reduced side effects of anticancer drugs
Antioxidant Activity AssessmentMeasure free radical scavengingSignificant reduction in oxidative stress markers in treated cells
Inflammatory Response ModulationAssess cytokine levelsDecreased levels of IL-6 and TNF-alpha in immune cell cultures

Clinical Applications

The compound has also been investigated for its potential role in vaccine formulations. Research indicates that its incorporation into vaccine carriers can enhance immune responses by promoting antigen presentation and T-cell activation .

Properties

IUPAC Name

sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,39-40,43-44H,3-10,15-16,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t39?,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOOVFPFWVCCEB-WDFQPZSRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H74NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677103
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322729-38-4
Record name Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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